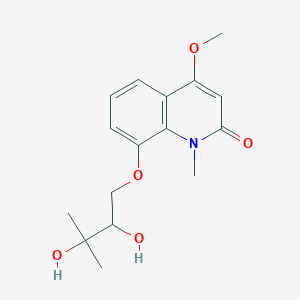
Foliosidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
フォリオシジンは、分子式がC16H21NO6 であるアルカロイド化合物です . これは、ミカン科に属する植物Haplophyllum foliosumから単離されています . フォリオシジンは、その独特の化学構造と潜在的な薬理学的特性について研究されてきました。
準備方法
フォリオシジンは、さまざまな抽出方法を用いて植物Haplophyllum foliosumから単離することができます。 一般的な方法の1つは、35〜40°Cでクロロホルムを用いて植物材料からアルカロイドを抽出することです . 抽出物は、その後硫酸で処理してアルカロイドを単離し、アンモニアで中和して目的の化合物を沈殿させます .
化学反応解析
フォリオシジンは、酸化や加水分解など、いくつかの種類の化学反応を起こします。 たとえば、8位に1,2-ジオール鎖が含まれており、ヨウ素酸(H5IO6)を使用して酸化することができます . この反応は、使用されるヨウ素酸の濃度に応じてさまざまな生成物を生成します . さらに、フォリオシジンは加水分解してフォリオシジンアセトニドを生成することができます .
科学研究の応用
化学では、キノリンアルカロイドの性質を研究するためのモデル化合物として使用されています . 生物学および医学では、フォリオシジンは、抗けいれん、局所麻酔、鎮痛、鎮静、抗酸化、抗不整脈、抗マラリアなどの潜在的な薬理学的活性を示しています . これらの特性により、新しい薬剤や治療法を開発するための貴重な化合物となっています。
化学反応の分析
Foliosidine undergoes several types of chemical reactions, including oxidation and hydrolysis. For example, it contains a 1,2-diol chain in the 8-position, which can be oxidized using iodic acid (H5IO6) . This reaction can produce different products depending on the concentration of iodic acid used . Additionally, this compound can be hydrolyzed to form this compound acetonide .
科学的研究の応用
In chemistry, it is used as a model compound for studying the properties of quinoline alkaloids . In biology and medicine, foliosidine has shown potential pharmacological activities, including antispasmodic, local anesthetic, analgesic, sedative, antioxidant, antiarrhythmic, and antimalarial properties . These properties make it a valuable compound for developing new drugs and therapies.
作用機序
フォリオシジンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。 キノリンアルカロイドとして、フォリオシジンは体内の酵素や受容体と相互作用し、薬理学的効果をもたらす可能性があります . その作用に関与する正確な分子標的および経路は現在も調査中ですが、その構造から他のキノリン系化合物と同様の標的に相互作用する可能性が示唆されています。
類似の化合物との比較
フォリオシジンは、スキミアニン、デュビンジン、グレボリンなどの他のキノリンアルカロイドに似ています . これらの化合物は、類似の中心構造を共有していますが、その側鎖と官能基が異なり、薬理学的特性に違いが生じることがあります。 フォリオシジンは、その特異的な側鎖と8位に1,2-ジオール鎖が存在することによってユニークです
類似化合物との比較
Foliosidine is similar to other quinoline alkaloids, such as skimmianine, dubinidine, and graveoline . These compounds share a similar core structure but differ in their side chains and functional groups, which can lead to differences in their pharmacological properties. This compound is unique due to its specific side chain and the presence of a 1,2-diol chain in the 8-position
生物活性
Foliosidine, a quinoline alkaloid derived from various plant sources, has garnered attention for its diverse biological activities. This article reviews the pharmacological effects, mechanisms of action, and relevant case studies related to this compound, emphasizing its potential therapeutic applications.
Overview of this compound
This compound is characterized as a quinoline alkaloid , which indicates its structural complexity and potential for interacting with various biological targets. Its molecular formula is C₁₃H₁₅N₃O, and it has been studied for its antispasmodic , local anesthetic , analgesic , and sedative properties.
The biological activity of this compound is attributed to its interaction with several molecular pathways:
- Neurotransmitter Modulation : this compound exhibits effects on neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), which may enhance cholinergic signaling in neural tissues.
- Ion Channel Interactions : It influences ion channels that regulate cellular excitability and neurotransmission, contributing to its analgesic and sedative effects.
- Anti-inflammatory Pathways : this compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
1. Antimicrobial Activity
This compound demonstrates antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in treating infectious diseases.
2. Anticancer Activity
Studies have highlighted this compound's cytotoxic effects on cancer cell lines. It has been shown to induce apoptosis in neuroblastoma and colon cancer cells through intrinsic and extrinsic pathways.
- Case Study : In a study examining the effects of this compound on neuroblastoma cells, treatment led to significant reductions in cell viability (IC50 = 10 µM) and increased markers of apoptosis, such as caspase activation .
3. Analgesic and Sedative Effects
This compound's analgesic properties have been confirmed in animal models, where it significantly reduced pain responses in formalin-induced nociception tests. Its sedative effects were evident through reduced locomotor activity in rodents.
Research Findings
Recent studies have elucidated the pharmacodynamics of this compound:
- A study published in Phytochemistry reported that this compound interacts with multiple targets involved in pain perception and inflammation, suggesting a multifaceted mechanism of action.
- Another investigation found that this compound enhances the efficacy of conventional analgesics when used in combination therapy .
Tables of Key Findings
特性
IUPAC Name |
8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,20)13(18)9-22-11-7-5-6-10-12(21-4)8-14(19)17(3)15(10)11/h5-8,13,18,20H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPYLWAXGAJZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347428 |
Source


|
| Record name | 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21300-44-7 |
Source


|
| Record name | 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














